

AM-2394: A Technical Guide for Researchers

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Compound of Interest

Compound Name: AM-2394

Cat. No.: B605374

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **AM-2394**, a potent and selective small-molecule activator of glucokinase. This document consolidates key chemical and biological data, outlines detailed experimental methodologies, and illustrates the relevant signaling pathway to support further research and development efforts.

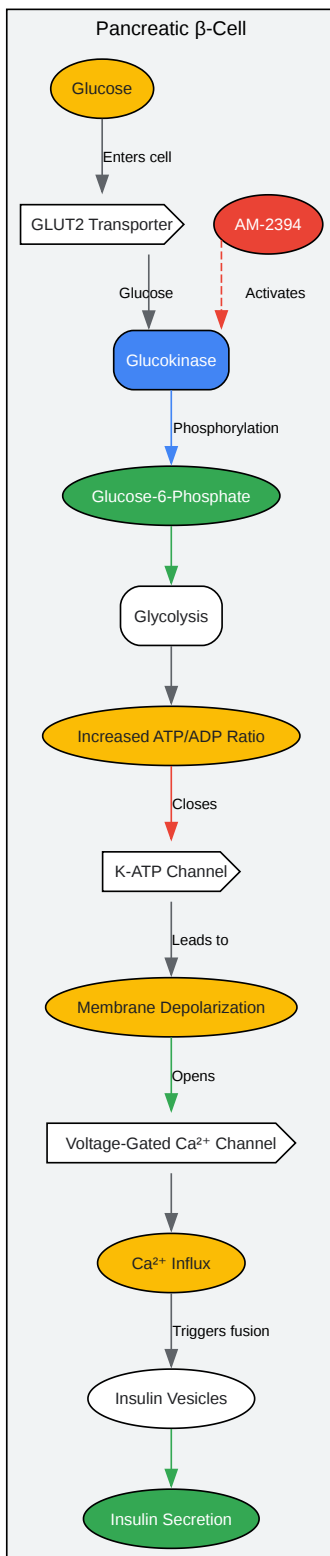
Core Compound Data

AM-2394 is a well-characterized glucokinase activator with the following key properties:

Parameter	Value	Reference
CAS Number	1442684-77-6	[1][2][3]
Molecular Formula	C ₂₂ H ₂₅ N ₅ O ₄	[1]
Molecular Weight	423.47 g/mol	[1]
Mechanism of Action	Allosteric activator of glucokinase	
EC ₅₀	60 nM for glucokinase activation	

Glucokinase Activation and Signaling Pathway

AM-2394 functions by allosterically binding to glucokinase (GK), a key enzyme in glucose metabolism. This binding increases the enzyme's affinity for its substrate, glucose, by approximately 10-fold. In pancreatic β -cells, this enhanced glucokinase activity accelerates the conversion of glucose to glucose-6-phosphate, the first and rate-limiting step of glycolysis. The subsequent increase in the ATP/ADP ratio leads to the closure of ATP-sensitive potassium (K-ATP) channels, depolarization of the cell membrane, and ultimately, the secretion of insulin.

Glucokinase-Mediated Insulin Secretion in Pancreatic β -Cells[Click to download full resolution via product page](#)

Caption: Glucokinase activation by **AM-2394** enhances glucose sensing in pancreatic β -cells, leading to insulin secretion.

Experimental Protocols

In Vitro Glucokinase Activation Assay

This protocol describes a representative method for determining the in vitro potency of glucokinase activators like **AM-2394**. The assay is based on a coupled enzymatic reaction where the product of the glucokinase reaction, glucose-6-phosphate, is used by glucose-6-phosphate dehydrogenase (G6PDH) to produce NADPH, which can be measured by fluorescence.

Materials:

- Recombinant human glucokinase
- **AM-2394**
- Glucose
- ATP
- MgCl_2
- Dithiothreitol (DTT)
- HEPES buffer (pH 7.1)
- Glucose-6-phosphate dehydrogenase (G6PDH)
- NADP^+
- 96-well black microplate
- Fluorescence microplate reader

Procedure:

- Prepare a reaction buffer containing 25 mM HEPES (pH 7.1), 1 mM DTT, and 6 mM MgCl₂.
- Add recombinant glucokinase to the reaction buffer to a final concentration of 15 nM.
- Prepare serial dilutions of **AM-2394** in the reaction buffer.
- Add the **AM-2394** dilutions to the wells of the 96-well plate.
- Add a solution of glucose at various concentrations to the wells.
- To initiate the reaction, add a solution of 5 mM ATP.
- In a separate step for detection, the production of glucose-6-phosphate is measured by adding G6PDH and NADP⁺. The conversion of NADP⁺ to NADPH results in a fluorescent signal.
- Monitor the increase in fluorescence over time using a microplate reader with excitation and emission wavelengths appropriate for NADPH (e.g., Ex/Em = 340/460 nm).
- The rate of reaction is calculated from the linear portion of the fluorescence curve.
- Determine the EC₅₀ value of **AM-2394** by plotting the reaction rates against the log of the compound concentration and fitting the data to a four-parameter logistic equation.

In Vivo Oral Glucose Tolerance Test (OGTT) in ob/ob Mice

This protocol outlines the methodology for assessing the in vivo efficacy of **AM-2394** in a diabetic animal model.

Animal Model:

- Male ob/ob mice, a model of type 2 diabetes.

Materials:

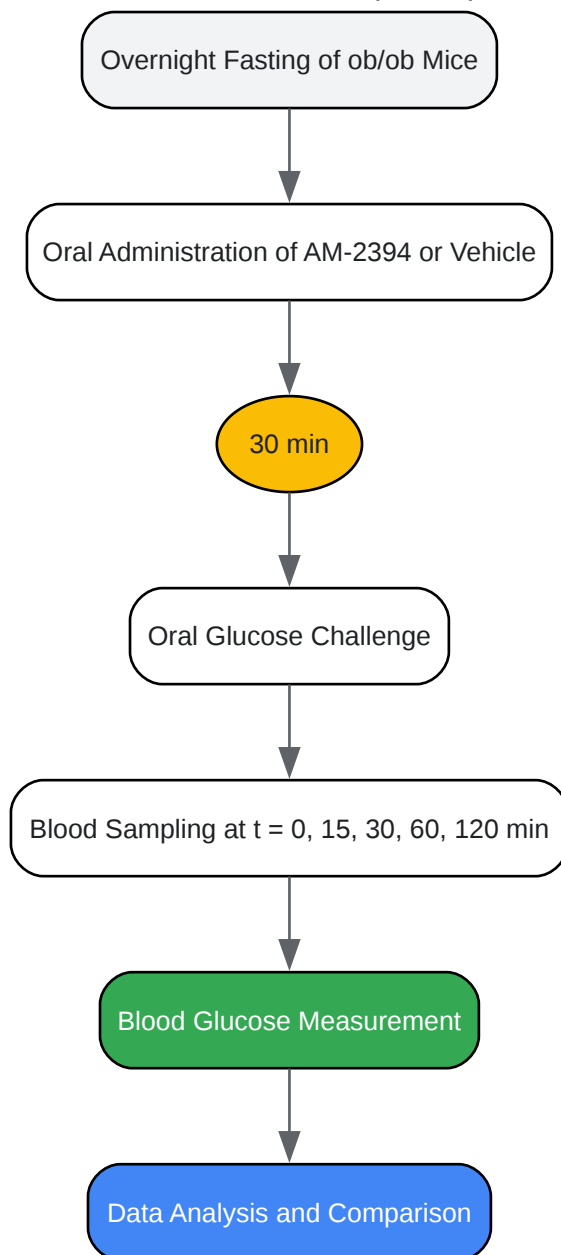
- **AM-2394**

- Vehicle for oral administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)
- Glucose solution for oral gavage (e.g., 2 g/kg)
- Blood glucose monitoring system

Procedure:

- Fast the ob/ob mice overnight (approximately 12-16 hours) with free access to water.
- Administer **AM-2394** orally (per os, PO) at doses of 1, 3, 10, and 30 mg/kg. A vehicle control group should also be included.
- Thirty minutes after the administration of **AM-2394** or vehicle, administer a glucose challenge via oral gavage.
- Collect blood samples from the tail vein at time points 0 (just before glucose administration), 15, 30, 60, and 120 minutes after the glucose challenge.
- Measure blood glucose levels at each time point.
- Plot the mean blood glucose concentration versus time for each treatment group.
- The efficacy of **AM-2394** is determined by its ability to reduce the glucose excursion compared to the vehicle control group. Maximal efficacy has been observed at a dose of 3 mg/kg.

Oral Glucose Tolerance Test (OGTT) Workflow



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Caption: Workflow for evaluating the in vivo efficacy of **AM-2394** using an oral glucose tolerance test.

Pharmacokinetic Properties

AM-2394 has demonstrated favorable pharmacokinetic properties across multiple species, including moderate clearance and good oral bioavailability, which supported its evaluation in

animal models of diabetes.

Species	Dosing (IV)	Dosing (PO)
Mice	1 mg/kg	5 mg/kg
Rats	0.5 mg/kg	2 mg/kg
Cynomolgus Monkeys	0.5 mg/kg	2 mg/kg
Dogs	0.5 mg/kg	2 mg/kg

Note: This data is for illustrative purposes based on the discovery publication. For detailed pharmacokinetic parameters, refer to the original research.

Conclusion

AM-2394 is a potent glucokinase activator with a clear mechanism of action and demonstrated in vivo efficacy in a preclinical model of type 2 diabetes. The information and protocols provided in this guide are intended to facilitate further investigation into the therapeutic potential of **AM-2394** and other glucokinase activators. Researchers should refer to the primary literature for more detailed experimental conditions and data.

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References

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